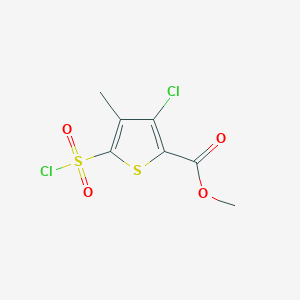
4-Fluoro-2-isobutoxybenzaldehyde
Übersicht
Beschreibung
4-Fluoro-2-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Fluorinated benzaldehydes, including variants like 4-Fluoro-2-isobutoxybenzaldehyde, have been utilized in the synthesis of fluoro-substituted stilbenes. These compounds have shown promise in anticancer applications. For instance, the synthesis of fluorinated analogues of the anticancer combretastatins, which retain potent cell growth inhibitory properties, is a significant area of research (Lawrence et al., 2003).
Synthesis of Specific Fluorinated Compounds
The synthesis of specific fluorinated compounds such as 4-Fluoro-3-phenoxybenzaldehyde has been documented. This synthesis involves a series of reactions, indicating the versatility and utility of fluorinated benzaldehydes in chemical synthesis (Zhao Wenxian et al., 2005).
Adrenergic Activity Studies
Research into the adrenergic properties of fluorinated compounds, synthesized from fluorinated benzaldehydes, shows that they can significantly alter adrenergic activity. Such studies are essential for understanding the physiological and pharmacological implications of these compounds (Kirk et al., 1986).
Facile Synthesis Approaches
Methods have been developed to simplify the synthesis of compounds like 3-fluoro-4-methoxybenzaldehyde, showcasing advancements in synthetic chemistry that make the production of such compounds more efficient and less harmful to the environment (Wang Bao-jie, 2006).
Halogen-Exchange Fluorination
Halogen-exchange fluorination is a process that has been applied to produce large quantities of fluorinated benzaldehydes like 4-fluorobenzaldehyde. This method demonstrates the potential for large-scale production of such compounds, which can be crucial in industrial applications (Yoshida & Kimura, 1989).
Antioxidant Activity Studies
Fluorinated benzaldehydes have been used in the preparation of derivatives demonstrating antioxidant activity. Such studies are essential for discovering new therapeutic agents with potential health benefits (El Nezhawy et al., 2009).
Conformational Analysis
Conformational analysis of fluorinated benzaldehydes, including studies using techniques like the lanthanide-induced shift (LIS), provides valuable insights into the structural and electronic properties of these compounds. Such research can inform further chemical synthesis and applications (Abraham et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSGKQGBDHDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-isobutoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




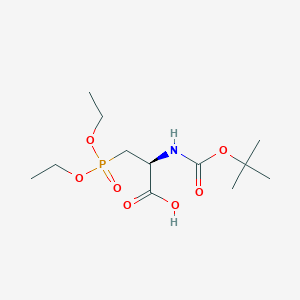

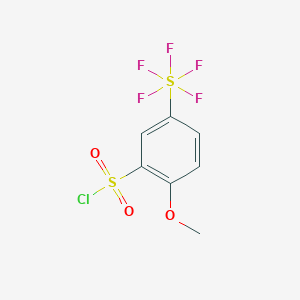
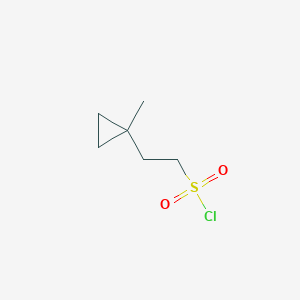
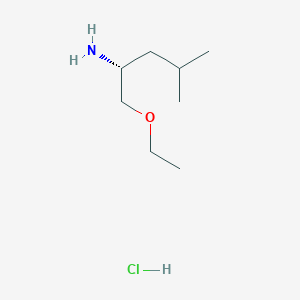


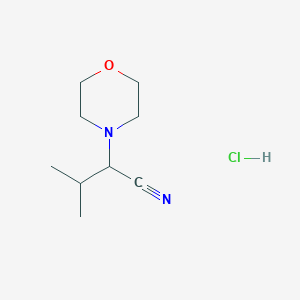
amine hydrochloride](/img/structure/B1447032.png)
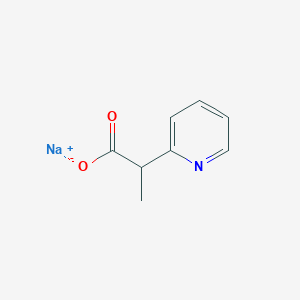
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
